molecular formula C9H9N3O2 B1446909 Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate CAS No. 1416241-62-7

Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Cat. No.: B1446909
CAS No.: 1416241-62-7
M. Wt: 191.19 g/mol
InChI Key: MWPWHNUODSDIBR-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

Ethyl triazolo[4,3-a]pyridine-7-carboxylate belongs to the broad classification of triazolopyridines, which are heterocyclic chemical compounds featuring a triazole ring fused to a pyridine ring. The systematic nomenclature of this compound reflects its complex structural architecture, where the bracketed numbers indicate the specific positions of nitrogen atoms within the triazole ring, while the designation [4,3-a] describes the fusion pattern between the triazole and pyridine moieties. The compound's International Union of Pure and Applied Chemistry name, ethyl triazolo[4,3-a]pyridine-7-carboxylate, precisely defines the location of the ethyl ester functionality at position 7 of the fused ring system.

The molecular structure exhibits a planar configuration with minimal deviation from planarity, as evidenced by root mean square deviations as low as 0.0068 Ångströms in closely related derivatives. This planarity contributes to the compound's stability and influences its intermolecular interactions, particularly in crystalline forms. The canonical Simplified Molecular Input Line Entry System representation, CCOC(=O)C1=CC2=NN=CN2C=C1, provides a linear notation that captures the complete connectivity pattern of the molecule. The International Chemical Identifier key, MWPWHNUODSDIBR-UHFFFAOYSA-N, serves as a unique digital fingerprint for database searches and chemical informatics applications.

Table 1: Molecular Properties of Ethyl triazolo[4,3-a]pyridine-7-carboxylate

Property Value Reference
Molecular Formula C₉H₉N₃O₂
Molecular Weight 191.19 g/mol
PubChem Compound Identifier 86728221
International Chemical Identifier Key MWPWHNUODSDIBR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC2=NN=CN2C=C1
Creation Date 2015-02-02
Last Modification 2025-05-24

Historical Context and Discovery

The historical development of triazolopyridine chemistry traces back to the early 1960s, when this class of fused bicyclic heterocyclic ring systems first gained scientific attention. The foundational work in triazolopyridine synthesis emerged from efforts to create novel heterocyclic compounds with potential pharmaceutical applications, particularly focusing on compounds that could serve as active ingredients in antihypertensive, bronchodilatory, antiinflammatory, and analgesic agents. The specific discovery and characterization of ethyl triazolo[4,3-a]pyridine-7-carboxylate represents a more recent advancement in this field, with its first database entry appearing in 2015 according to PubChem records.

The synthesis of triazolopyridine derivatives initially relied on conventional cyclization methods involving 2-hydrazinylpyridines and various condensation agents including formic acid, orthoesters, and hypervalent iodine reagents. However, the development of more sophisticated synthetic approaches, particularly those involving acetylene species, marked a significant evolution in the field. The recognition that chloroethynylphosphonates could undergo selective 5-exo-dig cyclization with 2-hydrazinylpyridines opened new pathways for accessing phosphonylated triazolopyridine derivatives, contributing to the broader understanding of triazolopyridine chemistry.

The pharmaceutical relevance of triazolopyridine compounds became evident through the development of clinically significant drugs such as trazodone, a triazolopyridine derivative that serves as a serotonin receptor antagonist and reuptake inhibitor. Other important pharmaceutical compounds containing triazolopyridine ring systems include filgotinib, tucatinib, and enarodustat, demonstrating the versatility and therapeutic potential of this structural class. Additionally, the utility of triazolopyridine derivatives extends beyond pharmaceutical applications to include their use as reagents in organic chemistry, exemplified by compounds such as Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium, 1-Hydroxy-7-azabenzotriazole, and Phosphonium Azolate Oxime Phosphine.

Academic Significance in Heterocyclic Chemistry

The academic significance of ethyl triazolo[4,3-a]pyridine-7-carboxylate within heterocyclic chemistry stems from its representation of key structural principles that govern the behavior of fused nitrogen-containing ring systems. The compound serves as an exemplary model for understanding the electronic interactions between electron-deficient triazole rings and electron-rich pyridine systems, providing insights into the factors that influence reactivity patterns in heterocyclic chemistry. Research investigations have demonstrated that the specific arrangement of nitrogen atoms within the triazole ring significantly affects the electronic distribution throughout the fused system, influencing both chemical reactivity and potential biological activities.

The compound's utility as a synthetic intermediate has been particularly valuable in advancing methodologies for constructing complex heterocyclic architectures. Studies have shown that triazolopyridine carboxylates can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, enabling the formation of diverse derivatives with enhanced biological activities. The presence of the carboxylate ester functionality provides additional opportunities for chemical modification, allowing researchers to explore structure-activity relationships and optimize pharmacological properties.

Table 2: Research Applications and Synthetic Methodologies

Application Area Methodology Key Features Reference
Synthetic Intermediate Cyclization of 2-hydrazinopyridines High yield, scalable conditions
Phosphonylation Studies 5-exo-dig cyclization Novel phosphorus incorporation
Pharmaceutical Development Structure-activity optimization Diverse biological activities
Organic Chemistry Reagents Catalytic applications Enhanced reaction efficiency

The compound has contributed significantly to the understanding of Dimroth rearrangement phenomena in heterocyclic systems, particularly when electron-withdrawing groups are present in the pyridine ring. This rearrangement involves the migration of substituents within the triazole ring system and has implications for the design of synthetic strategies and the prediction of reaction outcomes. Research has shown that the presence of nitro groups in related compounds can facilitate Dimroth-type rearrangements, leading to the formation of alternative regioisomers with distinct properties.

The academic impact of this compound extends to its role in advancing synthetic methodologies for accessing triazolopyridine derivatives through innovative approaches. Recent developments in continuous flow synthesis and green chemistry applications have positioned ethyl triazolo[4,3-a]pyridine-7-carboxylate as a model compound for exploring sustainable synthetic processes. These methodologies emphasize the use of environmentally friendly solvents, catalyst recovery and reuse, and improved atom economy, reflecting the growing emphasis on sustainable chemistry practices in heterocyclic synthesis.

Properties

IUPAC Name

ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-4-12-6-10-11-8(12)5-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPWHNUODSDIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NN=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in high yields of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of commercially available and inexpensive reagents further enhances the feasibility of this method for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of triazolo[4,3-a]pyridine compounds. For instance, a study synthesized a series of [1,2,4]triazolo[4,3-a]pyrazine derivatives that exhibited strong inhibitory activities against c-Met and VEGFR-2 kinases. Among these, compound 17l demonstrated significant antiproliferative effects against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values of 0.98 µM, 1.05 µM, and 1.28 µM respectively . The mechanism involves the induction of apoptosis and cell cycle arrest in the G0/G1 phase.

Pesticidal Properties

Triazole derivatives have been investigated for their potential use as agrochemicals. Some studies indicate that triazolo[4,3-a]pyridine compounds may exhibit fungicidal activity against various plant pathogens. The specific mechanisms by which these compounds exert their effects on fungal cells include the inhibition of ergosterol biosynthesis, which is vital for fungal cell membrane integrity.

Synthesis of Novel Materials

The unique chemical structure of Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate allows for its incorporation into polymeric materials or as a ligand in metal-organic frameworks (MOFs). These materials can be tailored for specific applications such as catalysis or gas storage due to the compound's ability to coordinate with metal ions.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application Area Description Key Findings
Medicinal ChemistryAnticancer agentSignificant antiproliferative activity against A549, MCF-7, HeLa cell lines; Mechanism involves c-Met/VEGFR-2 inhibition .
AgriculturePotential fungicideActivity against plant pathogens through ergosterol biosynthesis inhibition; further studies needed to confirm efficacy in field conditions.
Material ScienceComponent in polymers and MOFsPotential for enhanced catalytic properties; ongoing research into structural modifications for improved performance.

Mechanism of Action

The mechanism of action of Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inhibitor of certain kinases, such as JAK1 and JAK2, which play crucial roles in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural Variations

The table below summarizes critical structural differences between Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate and its analogs:

Compound Name Annulation Position Substituents Molecular Weight (g/mol) Hydrogenation State
This compound (CAS 1416241-62-7) [4,3-a] Ethyl ester at 7-position 191.18 Fully aromatic
Ethyl 8-(2,4-dichlorophenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate [1,5-a] 6-methyl, 8-(2,4-dichlorophenyl), ethyl ester at 7-position 354.21 Fully aromatic
Methyl 3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate (CAS 1610060-60-0) [4,3-a] 3-bromo, methyl ester at 7-position 260.09 Partially hydrogenated
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1871041-43-8) [1,5-a] (pyrimidine core) 5,7-dimethyl, ethyl ester at 6-position 249.47 Fully aromatic
Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-β]pyridine-3-carboxylate [1,5-β] 2-benzylsulfanyl, 7-(2-chlorophenyl), 5-methyl, ethyl ester at 3-position 455.94 Partially hydrogenated

Key Observations :

  • Annulation Position : The [4,3-a] fusion in the target compound vs. [1,5-a] or [1,5-β] in analogs alters ring geometry and electronic properties, influencing reactivity and binding interactions .
  • Substituents : Halogenated aryl groups (e.g., 2,4-dichlorophenyl) enhance lipophilicity and bioactivity, as seen in antifungal derivatives . Bromine or sulfanyl groups may improve metabolic stability .
  • Hydrogenation : Partial saturation (e.g., 4,7-dihydro derivatives) increases conformational flexibility and solubility .

Insights :

  • Antifungal activity correlates with electron-withdrawing substituents (e.g., dichlorophenyl), which enhance target binding .
  • The benzylsulfanyl group in may modulate selectivity for cysteine-rich enzyme active sites.

Physical and Crystallographic Properties

  • Crystal Packing : Ethyl 8-(2,4-dichlorophenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate forms zigzag chains via weak C–H⋯O interactions, with dihedral angles of 55.6° (carboxylate) and 72.6° (aryl group) relative to the triazolo-pyridine plane .
  • Solubility : Hydrogenated derivatives (e.g., CAS 1610060-60-0) exhibit improved solubility in polar solvents due to reduced aromaticity .

Biological Activity

Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds known as triazolopyridines. Its molecular formula is C10H10N4O2, and it features a triazole ring fused with a pyridine moiety. The presence of the carboxylate group is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolopyridine derivatives. For instance, SAR studies have shown that modifications on the triazolo and pyridine rings can enhance the inhibitory activity against various cancer cell lines. This compound demonstrated promising results in inhibiting Polo-like kinase 1 (Plk1), an important target in cancer therapy. The IC50 value for this compound was reported at approximately 110 nM, indicating its potency against Plk1 .

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial effects. A study indicated that derivatives of this compound showed selective activity against Chlamydia species and other pathogens. The compound's mechanism appears to involve interference with bacterial cell functions without significant toxicity to host cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Key findings from SAR studies include:

  • Substituents on the Triazole Ring : Variations in substituents on the triazole ring affect binding affinity to target proteins.
  • Pyridine Modifications : Alterations in the pyridine moiety can enhance selectivity and potency against specific biological targets.

Table 1 summarizes the IC50 values of various derivatives and their corresponding activities:

CompoundTargetIC50 (nM)Activity Type
This compoundPlk1110Anticancer
6-Methyl derivativeChlamydia64Antimicrobial
Phenyl-substituted variantN. meningitidis16Antimicrobial

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Pyridine Fusion : Cyclization reactions that incorporate pyridine derivatives into the triazole framework.
  • Carboxylation : Introduction of the carboxylic acid moiety through esterification reactions.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Studies : Cell line assays demonstrated significant inhibition of cell proliferation in cancer models when treated with this compound.
  • In Vivo Models : Animal studies are ongoing to assess the pharmacokinetics and therapeutic windows for this compound in cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.